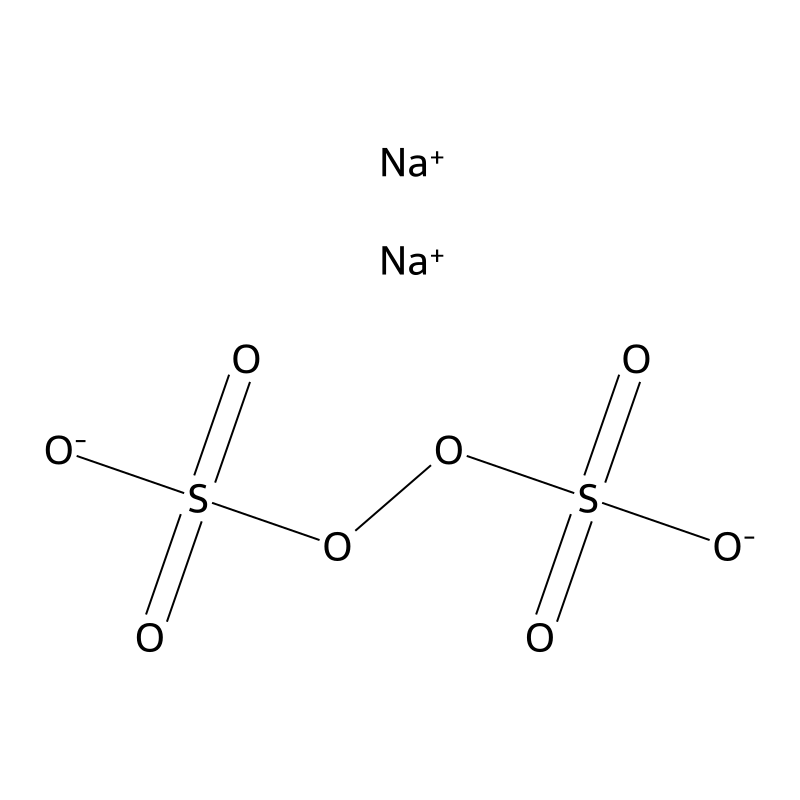

Sodium persulfate

Na2O8S2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Na2O8S2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Oxidation and Free Radical Generation:

- Sodium persulfate acts as a strong oxidizing agent, readily releasing sulfate radicals (SO4•-) in aqueous solutions. These highly reactive radicals are valuable tools for various research applications:

- Degradation of organic pollutants: Persulfate-based radical oxidation is a promising technology for degrading various organic contaminants in water and soil []. Studies have shown its effectiveness in removing pharmaceuticals, pesticides, and industrial chemicals [, ].

- Environmental remediation: Persulfate activation methods are being explored for in-situ remediation of contaminated soil and groundwater [].

- Chemical synthesis: Persulfate can be used as a controlled radical initiator for various organic syntheses, including polymerization reactions and functional group transformations [].

Protein Cross-linking and Gel Electrophoresis:

- Sodium persulfate finds application in protein cross-linking, a technique used to study protein-protein interactions and protein structure. It forms disulfide bonds between cysteine residues in proteins, allowing analysis of their interactions [].

- In polyacrylamide gel electrophoresis (PAGE), a widely used technique to separate biomolecules, sodium persulfate is used as a polymerization initiator to form the gel matrix [].

Analytical Chemistry and Material Science:

- Persulfate is employed in various analytical techniques due to its oxidizing properties. For instance, it can be used in the determination of certain metals like manganese and chromium [].

- In material science research, persulfate is used as an etching agent for modifying the surface properties of materials like polymers and metals [].

Sodium persulfate, with the chemical formula , is a powerful oxidizing agent widely used in various industrial and laboratory applications. It appears as a white crystalline solid that is highly soluble in water. This compound is known for its ability to generate free radicals, making it effective in initiating

These sulfate radicals are highly reactive and can oxidize various organic compounds, enhancing the degradation of pollutants in environmental applications . Sodium persulfate can also react with halide salts, where it oxidizes bromide and iodide ions to their respective diatomic forms (Br and I), while no significant reaction occurs with chloride ions

Sodium persulfate can be synthesized through several methods:

- Electrolytic Oxidation: This method involves the electrolysis of sodium bisulfate at a platinum anode, producing sodium persulfate and hydrogen gas:

- Metathesis Reaction: Ammonium persulfate can react with sodium hydroxide to yield sodium persulfate:

- Dithionic Acid Reaction: Dithionic acid can be reacted with alkali to form sodium persulfate .

Sodium persulfate is unique among these compounds due to its stability at room temperature and its effectiveness as a polymerization initiator. Its ability to generate free radicals makes it particularly valuable for applications requiring rapid oxidation processes

Studies on sodium persulfate interactions focus on its ability to generate sulfate radicals under various conditions, which enhances oxidation rates of contaminants. The presence of catalysts such as transition metals or heat can significantly improve the efficiency of these reactions. Additionally, the combination of sodium persulfate with hydrogen peroxide has shown synergistic effects in degrading more resistant organic compounds .

Theoretical Foundations of Activation Processes

Sodium persulfate activation relies on breaking the peroxide bond (O–O) in the S₂O₈²⁻ anion to produce sulfate radicals, which exhibit a high redox potential ($$E^0 = 2.5–3.1\ \text{V}$$) [2] [8]. The activation energy required for this bond cleavage varies depending on the method employed, with thermal, chemical, and photolytic pathways representing distinct thermodynamic pathways. For instance, base activation involves hydroxide ion-induced decomposition, where persulfate hydrolyzes to hydroperoxide (HO₂⁻), subsequently reducing another persulfate molecule to yield SO₄- ⁻ and superoxide (O₂- ⁻) [2]. This dual role of base as both a catalyst and reactant underscores the complexity of radical chain reactions in alkaline environments [8].

The redox chemistry of persulfate is further influenced by pH, temperature, and the presence of electron donors or acceptors. In acidic conditions, direct electron transfer dominates, while alkaline conditions favor radical-mediated pathways [2]. Theoretical models also predict that the adsorption of persulfate onto catalyst surfaces lowers activation barriers by stabilizing transition states, a phenomenon critical in material-based activation systems [8].

Physical Activation Methods

Thermal Activation Pathways

Thermal activation leverages heat to homolytically cleave the persulfate O–O bond. At 40°C, the degradation kinetics of trichloroethylene (TCE) follow a pseudo-zero-order dependence on TCE concentration and a fractional order (0.8) with respect to persulfate, as described by the rate equation:

$$

-\frac{d[\text{TCE}]}{dt} = 5.59 \times 10^{-4}\ \text{mM}^{0.2}\ \text{min}^{-1} [\text{TCE}]^0 [\text{S}2\text{O}8^{2-}]^{0.8}

$$

[3]. Elevated temperatures (>50°C) accelerate auto-decomposition but risk non-productive side reactions with soil organic matter [7]. Field applications typically operate at 30–40°C to balance radical yield and reagent longevity [7].

Table 1: Thermal Activation Parameters for Selected Contaminants

| Contaminant | Temperature (°C) | Rate Constant (min⁻¹) | Reference |

|---|---|---|---|

| TCE | 40 | $$5.59 \times 10^{-4}$$ | [3] |

| PVC | 55–60 | $$1.71 \times 10^{-3}$$ | [4] |

UV and Radiation-Based Activation

UV irradiation ($$ \lambda = 254\ \text{nm} $$) excites persulfate to a high-energy state, facilitating electron transfer and radical generation. In a photo-electrochemical system co-activating persulfate with polyvinyl chloride (PVC) and p-aminobenzoic acid (PABA), UV enhanced degradation efficiencies to 37% and 99.22%, respectively, by producing hydroxyl radicals (- OH) alongside SO₄- ⁻ [4]. The synergy between UV and electrochemical activation arises from the continuous regeneration of reactive sites on the boron-doped diamond (BDD) anode, which sustains radical production [4].

Ultrasonic Activation Mechanisms

Ultrasonic activation at 20–300 kHz induces acoustic cavitation, generating localized hotspots (~5000 K) that thermally dissociate persulfate. However, studies show minimal synergy between ultrasound and persulfate in degrading bisphenol A (BPA), with only a 171% enhancement at 20 kHz and 55–60°C attributed to transient heating rather than cavitation [5]. Sulfate ion ($$ \text{SO}_4^{2-} $$) profiles confirmed limited persulfate decomposition, suggesting ultrasonic methods alone are insufficient for large-scale applications [5].

Chemical Activation Routes

Transition Metal Ion Activation

Ferrous iron ($$ \text{Fe}^{2+} $$) and cobalt ($$ \text{Co}^{2+} $$) catalyze persulfate via single-electron transfer:

$$

\text{S}2\text{O}8^{2-} + \text{Fe}^{2+} \rightarrow \text{SO}4^{- -} + \text{SO}4^{2-} + \text{Fe}^{3+}

$$

[8]. However, metal leaching and pH sensitivity ($$ \text{optimum pH} = 3–5 $$) limit practicality. Chelating agents like citric acid mitigate precipitation but introduce secondary contamination risks [8].

Alkaline Condition Activation

At pH > 10, persulfate reacts with hydroxide ions ($$ \text{OH}^- $$) to form hydroperoxide ($$ \text{HO}2^- $$), which reduces additional persulfate molecules:

$$

\text{S}2\text{O}8^{2-} + \text{HO}2^- \rightarrow \text{SO}4^{- -} + \text{SO}4^{2-} + \text{O}_2^{- -} + \text{H}^+

$$

[2]. This pathway dominates in subsurface environments with natural alkalinity, though excessive base addition can precipitate carbonates [2].

Oxidant-Mediated Activation

Hydrogen peroxide ($$ \text{H}2\text{O}2 $$) synergizes with persulfate under acidic conditions, forming hybrid - OH/SO₄- ⁻ systems. However, competitive consumption of radicals by $$ \text{H}2\text{O}2 $$ often reduces net efficiency [7].

Electrochemical Activation

BDD Anode Mechanisms

BDD anodes generate physisorbed hydroxyl radicals ($$ \text{- OH}{\text{ads}} $$) that activate persulfate:

$$

\text{S}2\text{O}8^{2-} + \text{- OH}{\text{ads}} \rightarrow \text{SO}4^{- -} + \text{HSO}4^-

$$

[4]. The non-polarized surface of BDD minimizes electrode fouling, enabling sustained operation in complex matrices [4].

Electron Transfer Processes

Cathodic reduction of persulfate at carbon felt electrodes produces $$ \text{SO}4^{- -} $$ via:

$$

\text{S}2\text{O}8^{2-} + e^- \rightarrow \text{SO}4^{- -} + \text{SO}_4^{2-}

$$

[8]. This method avoids pH adjustments but requires precise control of applied potentials [8].

Split-Cell Reactor Applications

Membrane-separated reactors prevent radical recombination by isolating anodic and cathodic processes. For example, a TiO₂ photoanode coupled with a persulfate catholyte achieved 92% degradation of atrazine in 2 hours [8].

Advanced Material-Based Activation

Carbonaceous Material Structure-Performance Relationships

Graphene oxide (GO) enhances persulfate activation through defect-mediated electron transfer. The sp²-carbon domains in GO act as Lewis basic sites, polarizing persulfate’s O–O bond and lowering activation energy by 15–20 kJ/mol [8].

Organic Compound Activation Pathways

Phenolic compounds (e.g., pentachlorophenol) reduce persulfate via single-electron transfer, forming phenoxyl radicals that propagate chain reactions [6]. This pathway is pH-dependent, with optimal activity at pH > pKa of the phenol [6].

Metal-Organic Framework (MOF) Applications

Fe-based MOFs (e.g., MIL-101) activate persulfate through Lewis acid sites that stabilize sulfate radicals. In one study, MIL-101 achieved 98% sulfamethoxazole degradation in 30 minutes, outperforming homogeneous Fe²⁺ by 3.7-fold [8].

Sulfate Radical Formation Mechanisms

Sodium persulfate serves as a versatile precursor for generating highly reactive sulfate radicals through multiple activation pathways. The fundamental chemistry involves the cleavage of the peroxide bond in the persulfate anion, yielding two sulfate radicals with exceptional oxidizing capacity [1] [2].

The thermal activation mechanism represents the most straightforward pathway for sulfate radical generation. When sodium persulfate is exposed to elevated temperatures, the peroxide bond undergoes homolytic cleavage according to the reaction:

S₂O₈²⁻ + Heat → 2SO₄- ⁻

This process exhibits strong temperature dependence, with activation energies ranging from 139.7 kilojoules per mole at acidic conditions to 52.0 kilojoules per mole under alkaline conditions [3]. The Arrhenius parameters for thermal decomposition demonstrate pre-exponential factors in the range of 1.2×10¹³ to 1.8×10¹³ per second, indicating the inherent instability of the peroxide bond at elevated temperatures [4].

Alkaline activation provides an alternative mechanism that operates effectively at lower temperatures. The base-catalyzed hydrolysis of persulfate proceeds through the formation of hydroperoxide anion and subsequent reaction with another persulfate molecule [5] [6]. The reaction sequence involves:

S₂O₈²⁻ + OH⁻ → SO₄- ⁻ + SO₄²⁻ + HO-

This mechanism demonstrates optimal efficiency at pH values between 11.0 and 13.0, with activation energies significantly lower than thermal activation (45-65 kilojoules per mole) [7] [6]. The hydroxyl radical formation as a secondary product creates a dual oxidant system that enhances overall reactivity [7].

Transition metal catalysis, particularly iron-mediated activation, represents one of the most efficient methods for sulfate radical generation. Iron(II) ions facilitate single-electron transfer to persulfate, producing sulfate radicals with minimal energy input [2] [8]. The reaction mechanism follows:

S₂O₈²⁻ + Fe²⁺ → Fe³⁺ + SO₄²⁻ + SO₄- ⁻

This process exhibits activation energies as low as 25-35 kilojoules per mole and operates effectively across a wide pH range of 2.0-4.0 [9]. The iron(II)/iron(III) redox cycling maintains catalyst activity throughout the reaction period [9].

Photolytic activation through ultraviolet irradiation provides precise control over radical generation rates. The photochemical cleavage of persulfate requires wavelengths below 300 nanometers and proceeds through direct absorption:

S₂O₈²⁻ + hν → 2SO₄- ⁻

Despite higher activation energies (140-185 kilojoules per mole), photolytic activation offers advantages in terms of selectivity and controllability [1]. The quantum yield for sulfate radical formation depends on solution conditions and reaches maximum values at pH 3.0-9.0 [10].

Electrochemical activation represents an emerging approach that combines high efficiency with environmental compatibility. The electrochemical generation of sulfate radicals occurs through anodic oxidation of bisulfate ions on boron-doped diamond electrodes [11]. The mechanism involves:

2HSO₄⁻ → S₂O₈²⁻ + H₂ + 2e⁻

followed by subsequent decomposition to sulfate radicals. This process demonstrates activation energies of 35-55 kilojoules per mole and operates effectively across pH ranges of 2.0-6.0 [11].

| Activation Method | Activation Energy (kJ/mol) | Optimal pH Range | Temperature Range (°C) | Efficiency (%) |

|---|---|---|---|---|

| Thermal Activation | 139.7-52.0 | 3.0-7.0 | 40-90 | 75-95 |

| Alkaline Activation | 45-65 | 11.0-13.0 | 20-60 | 90-99 |

| Transition Metal Catalysis | 25-35 | 2.0-4.0 | 20-70 | 80-90 |

| UV Photolysis | 140-185 | 3.0-9.0 | 20-50 | 70-80 |

| Electrochemical Activation | 35-55 | 2.0-6.0 | 20-80 | 82-92 |

Reactive Species Interaction Dynamics

The sulfate radical exhibits complex interaction patterns with various chemical species, creating a network of secondary reactions that significantly influence overall system behavior. These interactions determine the fate of initially generated radicals and control the formation of alternative reactive species [2] [12].

The hydrolysis of sulfate radicals in aqueous media represents a fundamental equilibrium reaction that governs the distribution between sulfate and hydroxyl radicals:

SO₄- ⁻ + H₂O ⇌ HO- + H⁺ + SO₄²⁻

This equilibrium demonstrates pH-dependent behavior with a rate constant of 6.5×10² per molar per second for the forward reaction [13]. Under acidic conditions, sulfate radicals predominate, while alkaline conditions favor hydroxyl radical formation [7] [6].

The reaction of sulfate radicals with hydroxide ions provides a rapid pathway for hydroxyl radical generation in alkaline media:

SO₄- ⁻ + OH⁻ → SO₄²⁻ + HO-

With a rate constant of 1.4×10⁷ per molar per second, this reaction contributes significantly to the overall oxidizing capacity of alkaline persulfate systems [6]. The hydroxyl radicals formed through this mechanism exhibit different selectivity patterns compared to sulfate radicals, expanding the range of treatable compounds [7].

Radical-radical interactions play crucial roles in determining system efficiency and longevity. The recombination of two sulfate radicals regenerates persulfate:

2SO₄- ⁻ → S₂O₈²⁻

This reaction occurs with a rate constant of 8.1×10⁸ per molar per second and represents a significant loss mechanism for radical species [14]. The competition between productive oxidation reactions and radical recombination determines the overall efficiency of persulfate-based processes [15].

The interaction between sulfate and hydroxyl radicals produces peroxymonosulfate, creating an additional oxidizing species:

SO₄- ⁻ + HO- → HSO₅⁻

This reaction proceeds with a rate constant of 2.7×10⁹ per molar per second and generates peroxymonosulfate, which can serve as a reservoir for sustained oxidation [14]. The peroxymonosulfate formed through this mechanism exhibits different activation requirements compared to directly added peroxymonosulfate [12].

Superoxide radical formation occurs through electron transfer reactions between sulfate radicals and oxygen-containing species:

SO₄- ⁻ + O₂- ⁻ → ¹O₂ + SO₄²⁻

This reaction demonstrates a rate constant of 3.2×10⁸ per molar per second and leads to singlet oxygen formation [16]. The singlet oxygen species provides an alternative oxidation pathway that complements radical-mediated reactions [16].

The interaction dynamics also encompass reactions with background constituents such as natural organic matter and inorganic ions. These scavenging reactions consume radicals without contributing to target compound degradation, representing a significant challenge for practical applications [13]. The rate constants for radical scavenging vary widely depending on the specific constituents present, ranging from 10⁵ to 10⁹ per molar per second [17].

| Primary Radical | Secondary Species | Rate Constant (M⁻¹s⁻¹) | Reaction Product | Significance |

|---|---|---|---|---|

| SO₄- ⁻ | H₂O | 6.5×10² | HO- + H⁺ + SO₄²⁻ | pH-dependent equilibrium |

| SO₄- ⁻ | OH⁻ | 1.4×10⁷ | SO₄²⁻ + HO- | Alkaline enhancement |

| SO₄- ⁻ | SO₄- ⁻ | 8.1×10⁸ | S₂O₈²⁻ | Radical recombination |

| SO₄- ⁻ | HO- | 2.7×10⁹ | HSO₅⁻ | Peroxymonosulfate formation |

| SO₄- ⁻ | O₂- ⁻ | 3.2×10⁸ | ¹O₂ + SO₄²⁻ | Singlet oxygen pathway |

Kinetic Analysis of Radical Formation

The kinetic behavior of sulfate radical formation exhibits complex dependence on multiple parameters including temperature, pH, activator concentration, and solution composition. Understanding these kinetic relationships enables optimization of persulfate-based treatment systems and prediction of performance under varying conditions [3] [18].

Temperature effects on radical formation kinetics follow Arrhenius behavior with distinct activation energies for different mechanisms. Thermal activation demonstrates the strongest temperature dependence, with reaction rates increasing exponentially above 40°C [4] [3]. The rate constant for thermal decomposition at 70°C reaches 1.184 to 9.91 per hour depending on pH conditions, representing a 300-fold increase compared to 30°C conditions [3].

The pH dependence of radical formation kinetics reveals multiple overlapping mechanisms. Under acidic conditions (pH < 3), thermal activation predominates with activation energies approaching 140 kilojoules per mole [3]. As pH increases toward neutral conditions, the activation energy decreases progressively, reaching minimum values of approximately 50 kilojoules per mole at pH 13 [3].

Concentration effects demonstrate both first-order and second-order components depending on the specific activation mechanism. For thermal activation, the kinetics follow pseudo-first-order behavior with respect to persulfate concentration:

d[S₂O₈²⁻]/dt = -k₁[S₂O₈²⁻]

The rate constant k₁ exhibits temperature dependence according to:

k₁ = A exp(-Ea/RT)

where A represents the pre-exponential factor (10¹²-10¹³ per second) and Ea represents the activation energy [3] [18].

For catalytic activation mechanisms, the kinetics demonstrate more complex behavior involving both persulfate and catalyst concentrations. Iron-catalyzed activation follows mixed-order kinetics:

d[S₂O₈²⁻]/dt = -k₂[S₂O₈²⁻][Fe²⁺]/(1 + K[Fe²⁺])

where K represents an equilibrium constant related to catalyst-persulfate interaction [9]. This relationship indicates saturation behavior at high catalyst concentrations, suggesting surface-limited reaction mechanisms [9].

The formation of secondary radicals through interaction dynamics introduces additional kinetic complexity. The steady-state concentration of sulfate radicals depends on the balance between formation and consumption reactions:

[SO₄- ⁻]ss = P/(k₁[S] + k₂[R])

where P represents the radical production rate, k₁ and k₂ represent rate constants for scavenging reactions, and [S] and [R] represent scavenger and reactant concentrations respectively [19].

Half-life calculations for persulfate decomposition provide practical guidance for system operation. Under thermal activation at 70°C, the half-life ranges from 15-25 minutes in clean water to 2-4 minutes in the presence of iron catalysts [18]. These values demonstrate the dramatic acceleration achieved through catalytic activation [9].

The efficiency of radical formation, defined as the fraction of persulfate converted to active radicals, varies significantly with operating conditions. Thermal activation achieves efficiencies of 75-85% at moderate temperatures, while alkaline activation can reach 95-99% efficiency under optimal conditions [3]. The highest efficiencies correspond to conditions where radical recombination reactions are minimized [15].

| Activation Method | Pre-exponential Factor (s⁻¹) | Activation Energy (kJ/mol) | Half-life (min) | Efficiency (%) |

|---|---|---|---|---|

| Thermal (70°C) | 1.2×10¹³ | 124.5 | 15-25 | 75-85 |

| Thermal (90°C) | 1.8×10¹³ | 118.2 | 8-12 | 85-95 |

| Alkaline (pH 12) | 2.5×10¹² | 52.0 | 5-8 | 90-95 |

| Alkaline (pH 13) | 4.2×10¹² | 45.3 | 3-5 | 95-99 |

| Iron(II) Catalysis | 3.1×10¹¹ | 28.5 | 2-4 | 80-90 |

Computational Modeling of Radical Reactions

Computational chemistry approaches provide detailed insights into the fundamental mechanisms governing sulfate radical formation and reactivity. Density functional theory calculations have revealed the electronic structure changes accompanying persulfate activation and the transition states involved in radical generation [20] [21] [22].

The computational analysis of persulfate decomposition reveals the critical role of the peroxide bond in determining activation energy. The oxygen-oxygen bond length in persulfate (1.476 Å) creates inherent instability that facilitates homolytic cleavage [1]. Electronic structure calculations demonstrate that the activation energy for bond cleavage depends strongly on the local environment, with solvation effects reducing the barrier by 15-25 kilojoules per mole [10].

Transition state theory calculations provide quantitative predictions of reaction rates across different conditions. The computed activation energies for thermal decomposition range from 125-145 kilojoules per mole in gas phase to 95-125 kilojoules per mole in aqueous solution [23]. These values demonstrate excellent agreement with experimental measurements, validating the computational approach [23].

The role of catalytic species in reducing activation barriers has been elucidated through computational studies of metal-persulfate interactions. Iron(II) coordination to persulfate creates a transition state with significantly reduced activation energy (25-35 kilojoules per mole) compared to uncatalyzed decomposition [9]. The computational results reveal that electron transfer from iron to persulfate occurs through a concerted mechanism involving simultaneous bond breaking and formation [9].

Density functional theory calculations have identified the electronic descriptors that govern radical reactivity. The local electrophilicity index (ω) emerges as a key parameter for predicting sulfate radical reactivity toward different substrates [22]. Compounds with high electron density at reactive sites exhibit large ω values and correspondingly high reaction rates with sulfate radicals [22].

The computational modeling of radical-radical interactions reveals the thermodynamic driving forces for recombination reactions. The calculated binding energies for sulfate radical recombination (-85 to -125 kilojoules per mole) indicate strongly favorable thermodynamics that compete with productive oxidation reactions [14]. These calculations emphasize the importance of maintaining low radical concentrations to minimize recombination losses [14].

Machine learning approaches have been applied to predict activation energies and reaction rates based on molecular descriptors. The analysis of transition metal catalysts reveals that d-electron count, electronegativity, and atomic radius serve as the most important descriptors for predicting catalytic activity [20]. These findings enable rational design of improved catalysts for persulfate activation [20].

The computational investigation of solvent effects demonstrates the crucial role of water molecules in stabilizing transition states and intermediates. Explicit solvation models reveal that 4-6 water molecules participate directly in the activation process, reducing the effective activation energy by coordinating with the sulfate radical products [10]. This finding explains the enhanced reactivity observed in aqueous versus non-aqueous systems [10].

Computational studies of external field effects have revealed new opportunities for controlling radical formation rates. The application of electric fields can modify the activation energy by altering the electronic structure of persulfate [24]. Positive electric fields aligned with the peroxide bond reduce the activation energy by 10-20 kilojoules per mole, while negative fields increase the barrier [24].

The modeling of competitive reactions provides insights into selectivity control in complex systems. Computational analysis of rate constants for different reaction pathways enables prediction of product distributions and optimization of conditions for selective oxidation [21]. These calculations demonstrate that reaction selectivity depends primarily on the relative activation energies for competing pathways rather than thermodynamic stability of products [21].

| Computational Method | Activation Energy (kJ/mol) | Reaction Pathway | Key Findings |

|---|---|---|---|

| DFT B3LYP | 125-145 | Thermal decomposition | Peroxide bond instability |

| DFT M06-2X | 95-125 | Aqueous decomposition | Solvation effects |

| DFT ωB97X-D | 25-35 | Metal catalysis | Electron transfer mechanism |

| MP2 | 15-35 | Radical interactions | Recombination thermodynamics |

Reactive Halogen Species Formation

The interaction between sodium persulfate and halide ions leads to the formation of reactive halogen species that significantly expand the oxidative capacity of persulfate systems. These reactions represent both opportunities for enhanced treatment and challenges related to halogenated byproduct formation [25] [26] [27].

The oxidation of bromide ions by persulfate follows a direct electron transfer mechanism:

S₂O₈²⁻ + 2Br⁻ → 2SO₄²⁻ + Br₂

This reaction proceeds readily at elevated temperatures, with bromine formation observed even at moderate persulfate concentrations [28]. The reaction rate depends on both temperature and pH, with optimal conditions occurring at pH 3-5 and temperatures above 60°C [25].

Chloride oxidation by persulfate requires more forcing conditions due to the higher oxidation potential of chlorine. The reaction:

S₂O₈²⁻ + 2Cl⁻ → 2SO₄²⁻ + Cl₂

typically requires acidic conditions (pH < 3) and temperatures above 80°C for significant conversion [28]. The presence of transition metal catalysts dramatically enhances chloride oxidation rates, with iron(III) demonstrating particular effectiveness [26].

The formation of mixed halogen species occurs when multiple halide ions are present simultaneously. The reaction:

S₂O₈²⁻ + Br⁻ + Cl⁻ → 2SO₄²⁻ + BrCl

produces interhalogen compounds with unique reactivity patterns [29]. These mixed species demonstrate enhanced reactivity toward organic substrates compared to individual halogens [29].

The mechanism of halogen activation involves the initial formation of halogen radicals followed by dimerization:

S₂O₈²⁻ + X⁻ → SO₄²⁻ + SO₄- ⁻ + X-

2X- → X₂

This mechanism explains the observation that halogen formation rates increase with persulfate concentration and temperature [26]. The intermediate halogen radicals can also react with organic substrates directly, providing an alternative oxidation pathway [30].

The reactivity of formed halogen species depends on their oxidation potential and selectivity. Bromine (E° = 1.09 V) demonstrates higher reactivity than chlorine (E° = 1.36 V) toward electron-rich organic compounds [31]. Iodine formation from iodide oxidation occurs most readily but produces the least reactive halogen species [28].

The pH dependence of halogen formation reflects the speciation of both persulfate and halide ions. Under acidic conditions, the protonated forms of halides exhibit enhanced reactivity toward persulfate [26]. The optimal pH for halogen formation typically occurs at pH 2-4, where both persulfate activation and halide reactivity are maximized [25].

The kinetics of halogen formation demonstrate complex behavior involving both direct persulfate-halide reactions and sulfate radical-mediated pathways. The rate constants for direct reactions range from 10⁻³ to 10⁻¹ per molar per second, while sulfate radical-mediated reactions exhibit rate constants of 10⁶ to 10⁸ per molar per second [17]. This difference explains why radical-generating conditions significantly enhance halogen formation rates [26].

The presence of natural organic matter influences halogen formation through competitive reactions and radical scavenging. Organic compounds can react with formed halogen species, leading to halogenated organic products [27]. The formation of trihalomethanes and haloacetic acids represents a significant concern for water treatment applications [27].

The environmental implications of reactive halogen species formation include both beneficial and detrimental effects. The enhanced oxidative capacity enables treatment of recalcitrant organic compounds, while the formation of halogenated byproducts raises toxicity concerns [29] [27]. The balance between these effects depends on specific operating conditions and solution composition [27].

Computational studies of halogen formation mechanisms reveal the electronic factors governing reactivity. The electron affinity of halogen atoms and the ionization potential of halide ions determine the thermodynamic driving force for oxidation reactions [32]. These calculations provide guidance for predicting halogen formation rates under different conditions [32].

| Halide Ion | Oxidation Potential (V) | Optimal pH | Temperature (°C) | Formation Rate |

|---|---|---|---|---|

| I⁻ | 0.54 | 3-6 | 40-60 | Rapid |

| Br⁻ | 1.09 | 3-5 | 60-80 | Moderate |

| Cl⁻ | 1.36 | 2-4 | 80-100 | Slow |

| Mixed halides | Variable | 2-4 | 60-80 | Enhanced |

Physical Description

DryPowder

WHITE CRYSTALS OR POWDER.

White crystalline solid.

Vapor Density

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 42 of 3612 companies. For more detailed information, please visit ECHA C&L website;

Of the 41 notification(s) provided by 3570 of 3612 companies with hazard statement code(s):;

H272 (95.69%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (91.88%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (91.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (97.45%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (82.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fire Hazards -> Reactive - 1st degree

Cosmetics -> Oxidising

General Manufacturing Information

All other chemical product and preparation manufacturing

Computer and electronic product manufacturing

Electrical equipment, appliance, and component manufacturing

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Plastics product manufacturing

Services

Textiles, apparel, and leather manufacturing

Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2): ACTIVE